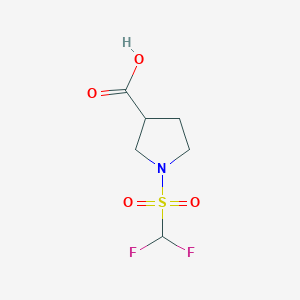
1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
- The application of sulfonamides, such as 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid, in catalysis, particularly in inducing cyclisations to produce pyrrolidines, is evident. This is demonstrated by Haskins and Knight (2002), who showed that trifluoromethanesulfonic acid is effective for 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
Synthesis of Aromatic Ketones
- 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid and related compounds are used in the synthesis of aromatic ketones. Keumi et al. (1988) highlighted the use of 2-(trifluoromethylsulfonyloxy)pyridine in the dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones, suggesting a similar potential role for related sulfonamide compounds (Keumi et al., 1988).
Environmental Remediation
- Compounds similar to 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid have been studied in environmental remediation, particularly in the oxidation of persistent organic pollutants. Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluorooctanoic acid and related substances, providing insights into the potential environmental applications of related sulfonamides (Park et al., 2016).
Chemical Synthesis and Medicinal Chemistry
- The utility of sulfonamides in chemical synthesis and medicinal chemistry is also significant. This includes the synthesis of pyrrolidine derivatives, which can have pharmaceutical applications. For instance, Smolobochkin et al. (2017) described the formation of new 1-(arylsulfonyl)pyrrolidines, which could be valuable in drug development (Smolobochkin et al., 2017).
Photocatalysis
- The role of sulfonamides in photocatalysis is also an area of interest. For instance, Zubkov et al. (2022) described the thiolation of carboxylic acids using a disulfide reagent with tetrafluoropyridinyl groups, a process that could potentially involve compounds like 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid (Zubkov et al., 2022).
Propiedades
IUPAC Name |
1-(difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO4S/c7-6(8)14(12,13)9-2-1-4(3-9)5(10)11/h4,6H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXNHZRAKQDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

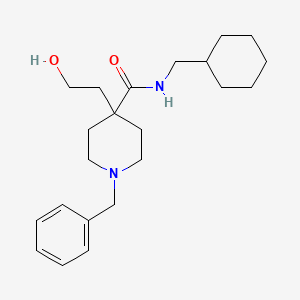
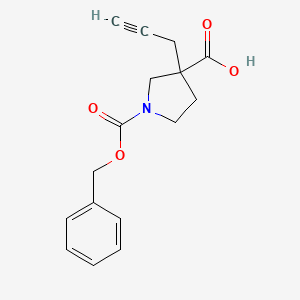
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)
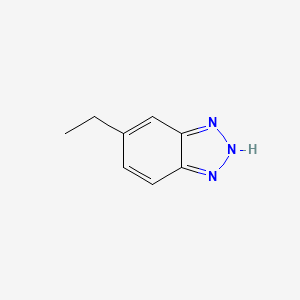
![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
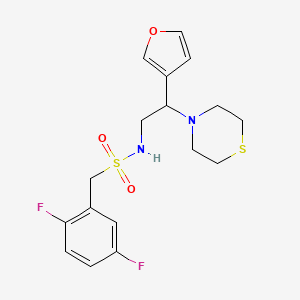
![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)
![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)

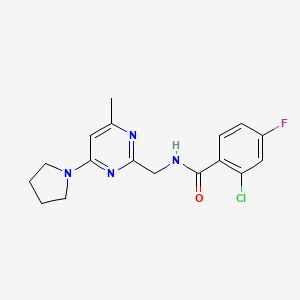
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)